molecular formula C11H10ClNO2 B6269446 5-chloro-2-ethyl-1H-indole-7-carboxylic acid CAS No. 875306-07-3

5-chloro-2-ethyl-1H-indole-7-carboxylic acid

Cat. No.: B6269446
CAS No.: 875306-07-3
M. Wt: 223.7
InChI Key:
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Description

5-chloro-2-ethyl-1H-indole-7-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid typically involves the chlorination of 2-ethyl-1H-indole-7-carboxylic acid. This can be achieved through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-ethyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

875306-07-3

Molecular Formula

C11H10ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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